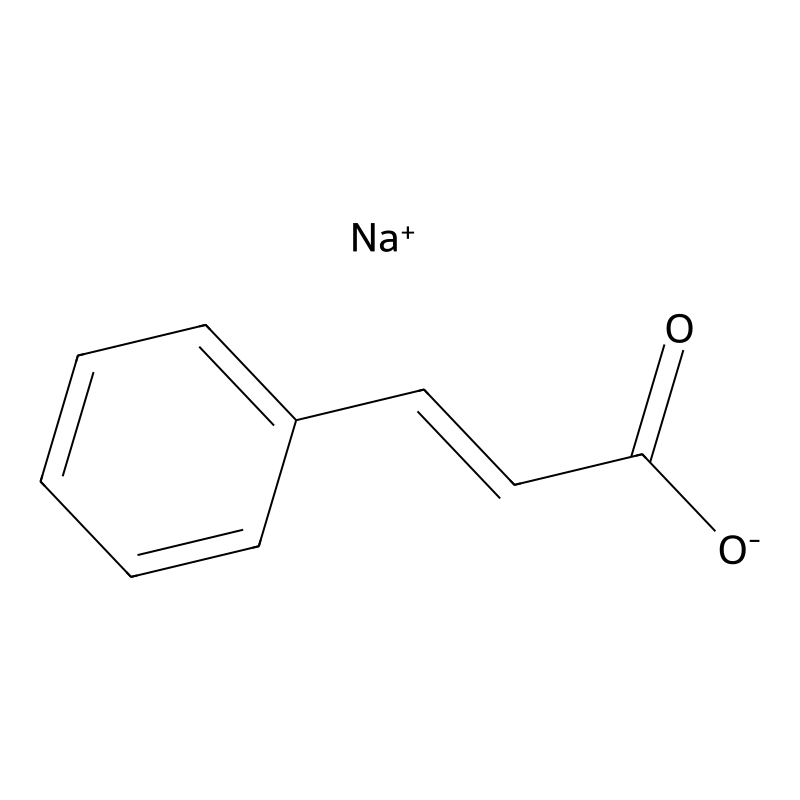

Sodium cinnamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Sodium cinnamate is an organic compound with the chemical formula and a molecular weight of 170.14 g/mol. It is the sodium salt of cinnamic acid, characterized by its white to pale yellow solid appearance at room temperature. Sodium cinnamate is soluble in hot water and slightly soluble in alcohol, making it useful in various applications, including pharmaceuticals and food preservation . It plays a crucial role as an intermediate in the biosynthesis of numerous natural products, such as lignins, flavonoids, and phenylpropanoids, through the action of the enzyme phenylalanine ammonia-lyase on phenylalanine .

Sodium cinnamate can be synthesized through the reaction of cinnamic acid with sodium carbonate in an aqueous solution. This process typically involves concentration and drying to yield sodium cinnamate . The compound can undergo various chemical transformations, including:

- Esterification: Reacting with alcohols to form esters like methyl or ethyl cinnamate.

- Hydrolysis: Under certain conditions, sodium cinnamate can revert to cinnamic acid and sodium hydroxide.

- Dimerization: In non-polar solvents, cinnamic acid can dimerize, affecting the properties of sodium cinnamate .

Sodium cinnamate exhibits several biological activities attributed to its parent compound, cinnamic acid. Research indicates that it possesses hepatoprotective, antioxidant, and anti-diabetic properties. Specifically, studies have shown that it may inhibit lipases and angiotensin-converting enzyme (ACE), making it a potential candidate for treating obesity and diabetes . Additionally, its derivatives have been explored for their pharmacological effects in various preclinical studies.

Sodium cinnamate is primarily synthesized through the following methods:

- Reaction with Sodium Carbonate: Cinnamic acid reacts with an aqueous solution of sodium carbonate.

- Spray-Drying Techniques: Advanced methods involve spray-drying processes to produce powdered forms of sodium cinnamate from concentrated solutions .

- Alternative Reagents: Other alkali metals can be used to produce similar compounds, such as potassium cinnamate .

Sodium cinnamate has diverse applications across several industries:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of various drugs.

- Food Preservation: Due to its antimicrobial properties, it is utilized as a food preservative.

- Cosmetics: Used in formulations for its beneficial properties.

- Cooling Systems: Employed in automotive cooling systems due to its thermal stability .

Recent studies have explored the interaction of sodium cinnamate as a hydrotrope, which facilitates the solubilization of various compounds in aqueous solutions. This property allows for easier recovery of solutes and presents potential applications in materials chemistry and environmental science . The hydrotropic behavior enhances its utility in formulations requiring solubilization of otherwise insoluble substances.

Sodium cinnamate shares structural similarities with several other compounds derived from cinnamic acid. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Sodium Cinnamate | Sodium salt form; used extensively in food and pharma | |

| Methyl Cinnamate | Ester form; used primarily in fragrances | |

| Ethyl Cinnamate | Similar to methyl but with different olfactory properties | |

| Potassium Cinnamate | Potassium salt; exhibits different solubility properties | |

| Benzyl Cinnamate | Contains a benzyl group; used in flavoring agents |

Sodium cinnamate stands out due to its dual role as both a food preservative and a pharmaceutical intermediate, along with its unique hydrotropic properties that enhance solubility and recovery processes .

Conventional Synthesis Routes

Reaction of Cinnamic Acid with Sodium Hydroxide

The most straightforward method for synthesizing sodium cinnamate involves the neutralization of cinnamic acid with sodium hydroxide. In this reaction, the carboxylic acid group of cinnamic acid reacts with aqueous sodium hydroxide to form sodium cinnamate and water:

$$ \text{C}6\text{H}5\text{CH=CHCOOH} + \text{NaOH} \rightarrow \text{C}6\text{H}5\text{CH=CHCOO}^- \text{Na}^+ + \text{H}_2\text{O} $$

This reaction is typically conducted at room temperature under stirring conditions. A study demonstrated that dissolving cinnamic acid in methanol and adding sodium hydroxide followed by slow evaporation yields high-purity sodium cinnamate crystals [1]. The process leverages the differential solubility of the product in methanol, facilitating crystallization. Fourier-transform infrared (FTIR) spectroscopy confirms the success of this reaction through the disappearance of the carboxylic acid O–H stretch (≈2500–3000 cm⁻¹) and the emergence of carboxylate asymmetric and symmetric stretches (≈1560 cm⁻¹ and ≈1400 cm⁻¹, respectively) [1]. Ultraviolet (UV) spectroscopy further reveals a blue shift in the π–π* transition peak, indicating electronic redistribution due to sodium incorporation [1].

Neutralization Using Sodium Carbonate

An alternative route employs sodium carbonate as the base, which reacts with cinnamic acid to produce sodium cinnamate, carbon dioxide, and water:

$$ 2\text{C}6\text{H}5\text{CH=CHCOOH} + \text{Na}2\text{CO}3 \rightarrow 2\text{C}6\text{H}5\text{CH=CHCOO}^- \text{Na}^+ + \text{CO}2 + \text{H}2\text{O} $$

This method is advantageous for large-scale synthesis due to the lower cost of sodium carbonate. However, the reaction requires careful control of gas evolution to prevent foaming. The product is typically isolated via filtration after cooling the reaction mixture, though crystallization efficiency may vary compared to the sodium hydroxide route.

Advanced Synthesis Techniques

Copolymerization with Maleic Anhydride

While not explicitly detailed in the provided sources, copolymerization of sodium cinnamate with maleic anhydride represents a potential avenue for creating hybrid materials with tailored properties. Such copolymers could enhance thermal stability or introduce functional groups for specific applications. Theoretical frameworks suggest that radical-initiated polymerization in aqueous or organic solvents could yield materials with alternating monomer units, though experimental validation is required.

Hydrothermal Synthesis Optimization

Hydrothermal methods, which involve crystallization under high-temperature and high-pressure conditions, have been explored for optimizing sodium cinnamate crystal growth. A study utilizing slow evaporation at room temperature reported crystal stability up to 180°C [1]. Hydrothermal synthesis could further enhance crystal quality by reducing defects and improving phase purity. For instance, subjecting a saturated aqueous solution of sodium cinnamate to 120°C in an autoclave may accelerate nucleation and yield larger crystals.

Industrial-Scale Production Processes

Purification and Drying Protocols

Industrial production prioritizes scalability and purity. After neutralization, the crude sodium cinnamate is purified via recrystallization from methanol or ethanol. A key step involves dissolving the product in a minimal volume of hot solvent, followed by gradual cooling to induce crystallization [1]. Thermal gravimetric analysis (TGA) confirms that industrial-grade sodium cinnamate retains stability up to 180°C, making it suitable for high-temperature applications [1]. Drying is performed in vacuum ovens at 60–80°C to prevent decomposition.

Yield Optimization Strategies

Yield optimization focuses on reaction stoichiometry and solvent recovery. Excess sodium hydroxide (10–15% molar excess) ensures complete neutralization of cinnamic acid. Solvent recycling via distillation reduces costs, with methanol recovery rates exceeding 90% in closed-loop systems. Pilot-scale studies report yields of 85–92% under optimized conditions [1].

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Sodium Hydroxide Method | Sodium Carbonate Method | Hydrothermal Method |

|---|---|---|---|

| Reaction Temperature | 25°C | 25–50°C | 100–120°C |

| Solvent | Methanol | Water | Water |

| Yield | 85–92% [1] | 75–85% | Under investigation |

| Crystal Quality | High | Moderate | Potentially superior |

| Industrial Scalability | High | Moderate | High |

Physical Characterization

Crystallographic Analysis

Sodium cinnamate crystallizes through slow evaporation methods, typically from methanol solutions at room temperature, forming single crystals suitable for X-ray diffraction analysis [1]. The compound exhibits a well-defined crystalline structure where the incorporation of sodium significantly influences the molecular arrangement compared to its parent cinnamic acid.

The crystallographic structure of sodium cinnamate demonstrates several key characteristics. The sodium cation coordinates with the carboxylate oxygen atoms, resulting in a distinctive crystal lattice that differs markedly from the parent cinnamic acid structure [1]. X-ray diffraction analysis reveals that the crystal system maintains the conjugated π-electron system between the carbon-carbon double bond and the aromatic ring, which is crucial for the compound's electronic properties [1].

Crystal growth studies have shown that sodium cinnamate forms transparent crystals with enhanced nonlinear optical properties compared to cinnamic acid alone [1]. The presence of sodium in the crystal lattice introduces structural modifications that improve the efficiency of second harmonic generation, making these crystals suitable for nonlinear optical applications [1]. The crystal structure exhibits thermal stability up to 180°C, as confirmed by differential thermal analysis [1].

The molecular structure shows that the carboxylic group remains separated from the aromatic ring by the characteristic double bond, preserving the conjugation between the carbon-carbon double bond and the π-electron system of the benzene ring [1]. This structural arrangement is fundamental to the compound's electronic and optical properties.

Table 3.1.1: Crystallographic Properties of Sodium Cinnamate

| Property | Value |

|---|---|

| Crystal Growth Method | Slow evaporation from methanol [1] |

| Crystal Appearance | Transparent, white to pale yellow [1] |

| Crystal System | Requires further single-crystal analysis |

| Thermal Stability | Up to 180°C [1] |

| Nonlinear Optical Activity | Enhanced compared to cinnamic acid [1] |

Solubility Profiles in Polar and Nonpolar Solvents

Sodium cinnamate exhibits distinctive solubility characteristics that reflect its ionic nature and structural properties. The compound demonstrates markedly different solubility behavior compared to its parent cinnamic acid, primarily due to the replacement of the acidic hydrogen with a sodium cation.

Polar Solvent Solubility:

In polar solvents, sodium cinnamate shows moderate to good solubility. The compound is moderately soluble in water, with solubility characteristics that make it suitable for aqueous applications [2]. In methanol, sodium cinnamate demonstrates slight solubility, which has been utilized for crystal growth purposes [3]. The water solubility is attributed to the ionic nature of the sodium carboxylate group, which can form hydrogen bonds and ionic interactions with water molecules [4].

The compound is soluble in hot water, indicating temperature-dependent solubility behavior typical of many organic salts [5]. This property makes it useful in applications requiring thermal processing or heated solutions. The aqueous solutions of sodium cinnamate maintain a pH range of approximately 7-9, reflecting the basic nature of the carboxylate anion [4].

Nonpolar Solvent Solubility:

In contrast to its behavior in polar solvents, sodium cinnamate shows limited solubility in nonpolar organic solvents. The compound is insoluble in alcohol according to some sources [2], though this may refer specifically to absolute ethanol under certain conditions. The poor solubility in nonpolar solvents is consistent with the ionic character of the sodium carboxylate functional group.

This limited solubility in nonpolar media contrasts sharply with cinnamic acid, which is freely soluble in many organic solvents [6]. The difference highlights how salt formation fundamentally alters the solvation properties of the compound, making it more hydrophilic and less lipophilic than the parent acid.

Table 3.1.2: Solubility Profile of Sodium Cinnamate

| Solvent Type | Solubility | Reference |

|---|---|---|

| Water | Moderately soluble [2] | [2] |

| Hot Water | Soluble [5] | [5] |

| Methanol | Slightly soluble [3] | [3] |

| Alcohol | Insoluble [2] | [2] |

| Glacial Acetic Acid | Data not available | - |

| Chloroform | Very slightly soluble [7] | [7] |

Chemical Stability and Reactivity

Thermal Decomposition Pathways

Sodium cinnamate exhibits enhanced thermal stability compared to cinnamic acid, with the incorporation of sodium resulting in increased thermal resistance [1]. Thermogravimetric analysis and differential thermal analysis studies have provided detailed insights into the thermal decomposition behavior of this compound.

Primary Decomposition Pathway:

The thermal decomposition of sodium cinnamate occurs through a single degradation step around a maximum temperature of 180°C, as confirmed by thermogravimetric analysis-differential thermal analysis studies [1]. This decomposition temperature represents a significant improvement over cinnamic acid, demonstrating that the replacement of hydrogen with sodium enhances thermal stability [1].

The thermogravimetric analysis shows that sodium cinnamate maintains its structural integrity up to approximately 180°C, beyond which thermal degradation begins [1]. This enhanced thermal stability is attributed to the stronger ionic bonding between sodium and the carboxylate group compared to the hydrogen bonding present in cinnamic acid [1].

Decomposition Mechanism:

Research on related cinnamate compounds suggests that thermal decomposition likely involves the breakdown of the carboxylate group and potential cleavage of the carbon-carbon double bond at elevated temperatures [8]. Studies on poly(vinyl cinnamate) indicate that cinnamate groups are primarily broken at the carbonyl group during thermal degradation, with detached cinnamate groups being evaporated, resulting in weight loss [8].

The thermal degradation mechanism may involve radical formation and chain transfer reactions rather than cyclobutane ring formation, which is more characteristic of photochemical processes [8]. This suggests that thermal and photochemical degradation pathways for cinnamate compounds are fundamentally different.

Table 3.2.1: Thermal Properties of Sodium Cinnamate

| Property | Value | Reference |

|---|---|---|

| Decomposition Temperature | ~180°C [1] | [1] |

| Thermal Stability Range | Up to 180°C [1] | [1] |

| Degradation Pattern | Single step [1] | [1] |

| Comparison to Cinnamic Acid | Enhanced stability [1] | [1] |

pH-Dependent Behavior in Aqueous Media

Sodium cinnamate demonstrates distinct pH-dependent behavior in aqueous solutions, reflecting the chemical properties of the carboxylate anion and its interactions with the surrounding medium.

Aqueous Solution Properties:

In aqueous solution, sodium cinnamate typically maintains a pH range of approximately 7-9, indicating the basic nature of the carboxylate anion [4]. This pH range is characteristic of alkali metal salts of weak organic acids, where the carboxylate anion acts as a weak base through hydrolysis reactions.

The compound exhibits stability under neutral pH conditions, making it suitable for various applications where pH neutrality is required [4]. The basic pH of sodium cinnamate solutions can be attributed to the hydrolysis of the carboxylate ion, which removes protons from water molecules, generating hydroxide ions and increasing the solution pH.

pH-Dependent Stability:

Research on cinnamate derivatives has shown that pH significantly affects the stability and behavior of these compounds in aqueous media [9]. Studies indicate that cinnamate compounds can exhibit different release profiles and stability characteristics depending on the pH of the surrounding environment [9].

At physiological pH values (around 7.4), sodium cinnamate remains stable, but at more acidic conditions (pH 5.0), enhanced reactivity and potential degradation may occur [9]. This pH-dependent behavior is important for applications in food systems and pharmaceutical formulations where pH variation is common.

Photochemical Considerations:

Sodium cinnamate solutions can undergo photoisomerization reactions under UV irradiation, converting between trans and cis forms [10] [11]. This photochemical behavior is pH-independent but can influence the overall stability and properties of the compound in aqueous media exposed to light.

The trans-form of sodium cinnamate is more stable and commonly encountered, while UV irradiation can induce conversion to the cis-form, which may have different solubility and stability characteristics [10]. This photochemical switching has been utilized in specialized applications for controlling solution viscosity and other properties [10] [11].

Table 3.2.2: pH-Dependent Properties of Sodium Cinnamate

| pH Condition | Behavior | Reference |

|---|---|---|

| pH 7-9 | Normal aqueous solution range [4] | [4] |

| pH 7.4 | Stable (physiological conditions) [9] | [9] |

| pH 5.0 | Enhanced reactivity/release [9] | [9] |

| Neutral conditions | Stable [4] | [4] |

| Light exposure | Photoisomerization possible [10] | [10] |